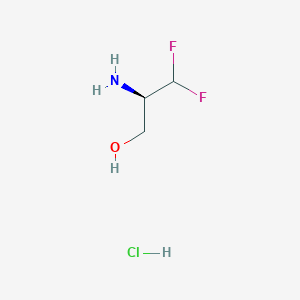

(2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride

CAS No.: 2055849-13-1

Cat. No.: VC12012445

Molecular Formula: C3H8ClF2NO

Molecular Weight: 147.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2055849-13-1 |

|---|---|

| Molecular Formula | C3H8ClF2NO |

| Molecular Weight | 147.55 g/mol |

| IUPAC Name | (2R)-2-amino-3,3-difluoropropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C3H7F2NO.ClH/c4-3(5)2(6)1-7;/h2-3,7H,1,6H2;1H/t2-;/m1./s1 |

| Standard InChI Key | HQSKPMOOHUYKAI-HSHFZTNMSA-N |

| Isomeric SMILES | C([C@H](C(F)F)N)O.Cl |

| SMILES | C(C(C(F)F)N)O.Cl |

| Canonical SMILES | C(C(C(F)F)N)O.Cl |

Introduction

(2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride is a fluorinated amino alcohol that has garnered significant attention in various scientific fields due to its unique structural properties. This compound features an amino group and two fluorine atoms on a three-carbon chain, contributing to its potential applications in medicinal chemistry and material science. Its chemical formula is C₃H₈ClF₂NO, and it has a molecular weight of 147.55 g/mol.

Synthesis Methods

The synthesis of (2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride typically involves the introduction of difluoromethyl groups into the molecular structure. One prevalent method is the reaction of a suitable precursor with difluorocarbene reagents. This process often requires specific catalysts and controlled reaction conditions to achieve high yields and selectivity. Industrial production methods may utilize continuous flow reactors and advanced purification techniques to enhance efficiency and ensure product consistency.

Biological Activity and Applications

The mechanism of action for (2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride primarily involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. It may inhibit enzyme activity or modulate receptor signaling pathways, which are crucial for its potential therapeutic applications.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential building block for pharmaceuticals due to its unique structural features. |

| Material Science | Unique interactions in biological systems make it a candidate for further research. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume